3-(2-methoxyphenyl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its structure includes a 2-methoxyphenyl group attached to a propanamide chain and an isopropyl (propan-2-yl) substituent on the thiadiazole ring. The (2E)-configuration of the hydrazone moiety is critical for its stereochemical stability and biological interactions.
Properties
Molecular Formula |
C15H19N3O2S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H19N3O2S/c1-10(2)14-17-18-15(21-14)16-13(19)9-8-11-6-4-5-7-12(11)20-3/h4-7,10H,8-9H2,1-3H3,(H,16,18,19) |
InChI Key |
XKWWTLONMOUJLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring and the subsequent attachment of the methoxyphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the thiadiazole ring can produce various thiadiazoline derivatives .
Scientific Research Applications
3-(2-methoxyphenyl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group and thiadiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 summarizes key structural features and properties of analogous 1,3,4-thiadiazole derivatives.
Key Observations:
- Bulkier groups (e.g., thiophene-2-carbonyl in 11f) correlate with higher melting points (>240°C), while smaller substituents (e.g., acetyl in 11a) result in lower values (~214°C).
Biological Activity
The compound 3-(2-methoxyphenyl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a derivative of 1,3,4-thiadiazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on recent research findings.
Chemical Structure
The molecular formula of the compound is . The structure features a methoxyphenyl group and a thiadiazole ring, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against various bacterial strains such as Salmonella typhi and E. coli with zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Concentration (μg/disk) |
|---|---|---|---|
| 18a | Salmonella typhi | 15 | 500 |
| 18b | E. coli | 19 | 500 |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. For example, a related compound demonstrated selective activity against the Bcr-Abl-positive K562 cell line with an IC50 value of 7.4 µM . This suggests that modifications in the thiadiazole structure can enhance anticancer properties.
Cytotoxic Properties
Cytotoxicity evaluations have shown that certain derivatives can inhibit cancer cell lines effectively. A study reported that derivatives such as N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide exhibited selective cytotoxicity against various tumor cell lines with EC50 values ranging from 3 to 4 µM for HCT116 cells .
The biological activity of thiadiazole derivatives is often attributed to their ability to interact with specific molecular targets within cells. For instance, hydrogen bonding interactions between functional groups in the compound and key residues in target proteins can enhance binding affinity and biological efficacy. The presence of specific substituents such as nitro groups has been shown to play a crucial role in mediating these interactions .
Case Studies
- Antimicrobial Study : In a comparative study, several thiadiazole derivatives were tested against standard bacterial strains. The findings indicated that modifications at the amine group significantly influenced antimicrobial efficacy.
- Anticancer Evaluation : A series of synthesized thiadiazole compounds were evaluated for their anticancer properties using various cancer cell lines. The results highlighted the importance of structural variations in enhancing selective toxicity towards cancer cells while minimizing effects on normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
